molecular formula C9H12F2O4 B2768473 2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid CAS No. 1856658-67-7

2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid

Cat. No.: B2768473
CAS No.: 1856658-67-7
M. Wt: 222.188
InChI Key: WIFWCODIXFXVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with (3,3-Difluorocyclobutyl)methanol.

    Oxidation: The alcohol group in (3,3-Difluorocyclobutyl)methanol is oxidized to form the corresponding aldehyde or carboxylic acid.

    Esterification: The resulting aldehyde or carboxylic acid is then subjected to esterification with methoxyacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale oxidation and esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluorocyclobutyl group.

Major Products

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in substituted difluorocyclobutyl derivatives.

Scientific Research Applications

2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy and oxo groups may also play a role in binding to active sites or influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: A precursor in the synthesis of the target compound.

    3,3-Difluorocyclobutanol: Another difluorocyclobutyl derivative with different functional groups.

    2-(3,3-Difluorocyclobutyl)acetic acid: A structurally similar compound with an acetic acid moiety.

Uniqueness

2-[(3,3-Difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid is unique due to the combination of the difluorocyclobutyl group with the methoxy and oxo functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(3,3-difluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O4/c1-15-8(14)6(7(12)13)2-5-3-9(10,11)4-5/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFWCODIXFXVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.